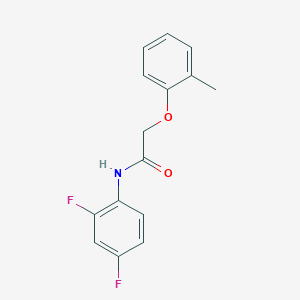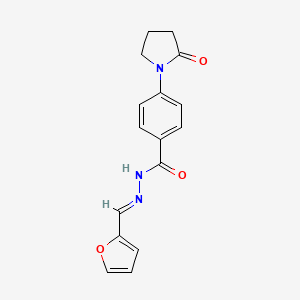![molecular formula C14H12BrN3 B5567165 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions with significant emphasis on regioselectivity and the introduction of substituents at specific positions on the core ring system. For example, Martins et al. (2009) detailed a highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, which could be analogous to the synthesis of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, highlighting the methods for halomethylation and aryl[heteroaryl] substitutions on the pyrazolo[1,5-a]pyrimidine core (Martins et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring. The presence of various substituents influences the molecular conformation and the potential for intermolecular interactions. For instance, the study by Portilla et al. (2006) on hydrogen-bonded structures of related compounds provides insight into how substituents affect the molecular conformation and packing in the crystal lattice, which is crucial for understanding the structural characteristics of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including halogenation, alkylation, and nucleophilic substitution, due to the reactive nature of the pyrazole and pyrimidine rings. The study by Catalano et al. (2015) illustrates the SNAr strategy for functionalizing pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Catalano et al., 2015).
Physical Properties Analysis
The physical properties of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, such as melting point, solubility, and crystalline form, can be inferred from related compounds. These properties are influenced by the molecular structure and the nature of substituents. For example, the study by Shen et al. (2010) on a related compound provides valuable information on the crystal structure, which can impact the compound's physical properties (Shen et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of pyrazolo[1,5-a]pyrimidines, are significantly influenced by the electronic effects of substituents on the rings. Research on various derivatives, such as those by Kaping et al. (2020), highlights the influence of substituents on the chemical behavior of these compounds, including their regioselective synthesis and reactivity under different conditions (Kaping et al., 2020).
科学的研究の応用
Synthesis of New Polyheterocyclic Ring Systems
Researchers have utilized derivatives of pyrazolo[1,5-a]pyrimidine in synthesizing new polyheterocyclic ring systems. This includes the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing diverse polyheterocyclic compounds. These synthesized compounds have potential applications due to their unique structural features, leading to varied chemical properties and biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antimicrobial and Molecular Docking Studies
New fused heterocyclic compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activities. Molecular docking studies on these compounds, especially against various microbes, indicate their potential as antimicrobial agents. The study involved computational calculations and evaluations of the interactions of these compounds with microbial proteins, providing insights into their potential applications in antimicrobial therapy (Fahim & Farag, 2020).
Synthesis of Pyrazolopyrimidines for Anticancer and Anti-5-Lipoxygenase Agents
A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity in Surface Coating and Printing Ink
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antimicrobial activities when incorporated into polyurethane varnish and printing ink. This application demonstrates the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, offering a practical approach to reduce microbial contamination on various surfaces (El‐Wahab et al., 2015).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives for Antiviral and Antitumor Activities
Research on the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antiviral and antitumor activities has been conducted. These studies contribute to the understanding of the structure-activity relationship of these compounds and their potential therapeutic applications in treating viral infections and cancer (Hassan, Moustafa, & Awad, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-6-10(2)18-14(17-9)13(8-16-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPEIYGFSLHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)
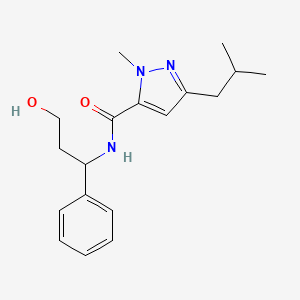
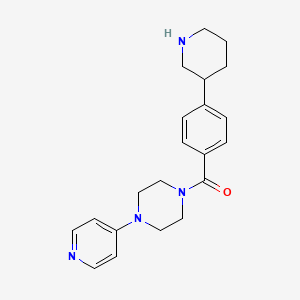
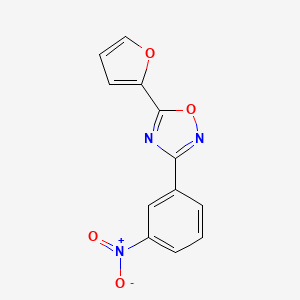

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5567162.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
